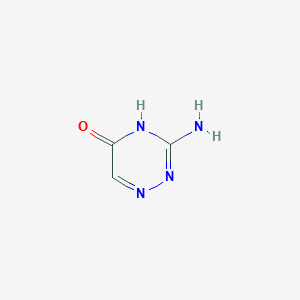

3-amino-1,2,4-triazin-5(2H)-one

Description

The exact mass of the compound Aminotriazinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-amino-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c4-3-6-2(8)1-5-7-3/h1H,(H3,4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAYVVLCHUWASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-90-0 | |

| Record name | 1,2,4-Triazin-5(2H)-one, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-1,2,4-TRIAZIN-5(2H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VBT0DS49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-amino-1,2,4-triazin-5(2H)-one

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-amino-1,2,4-triazin-5(2H)-one, a heterocyclic compound of significant interest to researchers in drug development and medicinal chemistry. This document details its physicochemical characteristics, spectroscopic data, and involvement in key biological pathways, supported by experimental protocols and visual diagrams.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 6-azaisocytosine, is a triazine derivative with the chemical formula C₃H₄N₄O[1]. It exists in several tautomeric forms, with computational studies indicating that the this compound tautomer is the most stable[2]. The compound is identified by the CAS number 1121-90-0[1]. Its widely recognized synonym, 6-azauracil, is identified by CAS number 461-89-2[3].

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄O | [1] |

| Molar Mass | 112.09 g/mol | [1] |

| Melting Point | 174-177 °C | [4] |

| Solubility | Soluble in water, methanol, ethanol, and chloroform. Sparingly soluble in ethyl acetate. Insoluble in ether and acetone. | [5] |

| pKa | Data not available | |

| LogP | -1.2 | [1] |

| Appearance | Crystalline powder | [4] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of triazine derivatives provides valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, with carbons in the heterocyclic ring appearing at characteristic chemical shifts.

| Carbon Atom | Chemical Shift (ppm) |

| C3 | ~155 |

| C5 | ~160 |

| C6 | ~145 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The provided values are based on typical ranges for similar triazine structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretching (amino group) | 3400-3200 |

| C=O stretching (carbonyl group) | 1750-1650 |

| C=N stretching (triazine ring) | 1650-1550 |

| N-H bending (amino group) | 1650-1580 |

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered attention for their potential therapeutic applications, notably as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and as modulators of nucleotide metabolism.

Inhibition of PDK1 Signaling Pathway

Derivatives of 3-amino-1,2,4-triazine have been identified as potent and selective inhibitors of PDK1, a key enzyme in cancer cell metabolism[6][7]. PDK1 phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), leading to a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect). By inhibiting PDK1, these compounds can reverse this metabolic reprogramming and induce cancer cell death[6].

Interference with Pyrimidine Nucleotide Biosynthesis

The related compound, 6-azauracil, is known to interfere with pyrimidine nucleotide biosynthesis by inhibiting the enzyme orotidine-5'-monophosphate (OMP) decarboxylase[8]. This enzyme catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP), a precursor for other pyrimidines. Inhibition of this pathway depletes the cell of essential building blocks for DNA and RNA synthesis, leading to growth arrest, particularly in rapidly proliferating cells like microorganisms and cancer cells. Given the structural similarity, this compound may exert its biological effects through a similar mechanism.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and synthesis of this compound.

Synthesis of this compound

General Adapted Procedure:

-

Thiosemicarbazone Formation: React thiosemicarbazide with a suitable glyoxylic acid derivative in a polar solvent like ethanol with catalytic acid.

-

Cyclization: The resulting thiosemicarbazone is then heated in a high-boiling solvent such as dimethylformamide (DMF) or acetic acid to induce cyclization to the 3-thioxo-1,2,4-triazin-5-one.

-

Amination: The 3-thioxo group can be converted to an amino group through various methods, such as reaction with ammonia or a protected amine followed by deprotection.

Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Melting Point Determination

The melting point of an organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (174-177 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range)[8][12][13][14][15].

Solubility Determination

Determining the solubility of a compound in various solvents provides insights into its polarity and potential for use in different applications.

Materials:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: water, methanol, ethanol, chloroform, ethyl acetate, diethyl ether, acetone.

Procedure:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the desired solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe the mixture to determine if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble in that solvent. If some solid remains, it is sparingly soluble or insoluble[16][17][18][19][20]. Record the observations for each solvent.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule.

Instrumentation and Sample Preparation:

-

NMR spectrometer (e.g., Bruker, Jeol)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

-

Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹³C NMR spectrum. Standard acquisition parameters for ¹³C NMR include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom[1][21][22].

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation and Sample Preparation (KBr Pellet Method):

-

FTIR spectrometer

-

Agate mortar and pestle

-

KBr press

-

Potassium bromide (KBr), spectroscopic grade

Procedure:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a KBr pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹[9].

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its ability to inhibit key metabolic enzymes such as PDK1 and potentially interfere with nucleotide biosynthesis makes it an attractive scaffold for the design of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this promising molecule. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully explore its therapeutic potential.

References

- 1. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability of the 6-carbanion of uracil analogues: mechanistic implications for model reactions of orotidine-5'-monophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrostatic stress in catalysis: Structure and mechanism of the enzyme orotidine monophosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Elevated PDK1 Expression Drives PI3K/AKT/MTOR Signaling Promotes Radiation-Resistant and Dedifferentiated Phenotype of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis of Purine and Pyrimidine Nucleotides | PDF [slideshare.net]

- 17. researchgate.net [researchgate.net]

- 18. microbenotes.com [microbenotes.com]

- 19. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.uoi.gr [chem.uoi.gr]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 3-amino-1,2,4-triazin-5(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1,2,4-triazin-5(2H)-one, also known as 6-azaisocytosine, is a heterocyclic compound belonging to the triazine class. This scaffold is of significant interest in medicinal chemistry, serving as a core structure in the development of various therapeutic agents. Notably, derivatives of this compound have been investigated as inhibitors of Fyn tyrosine kinase, a non-receptor tyrosine kinase implicated in various cellular processes and diseases, including cancer and neurodegenerative disorders. A thorough understanding of the physical properties of this core molecule is essential for its application in drug design, formulation, and development.

This technical guide provides a comprehensive overview of the available physical property data for this compound, detailed experimental protocols for their determination, and a visualization of its relevant biological context.

Core Physical Properties

Quantitative data on the physical properties of this compound is limited in publicly accessible literature. The following tables summarize the available computed and experimental data.

Table 1: General and Computed Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄O | PubChem[1] |

| Molecular Weight | 112.09 g/mol | PubChem[1] |

| IUPAC Name | 3-amino-4H-1,2,4-triazin-5-one | PubChem[1] |

| CAS Number | 1121-90-0 | PubChem[1] |

| XLogP3-AA (Computed) | -1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Table 2: Experimental Physical Properties

| Property | Value | Source/Comment |

| Melting Point | >300 °C | While a specific experimental value is not readily available in the cited literature, the crystal structure determination by Hwang et al. suggests a high melting point, which is typical for crystalline heterocyclic compounds with strong intermolecular hydrogen bonding. For a related compound, 3-Amino-5-mercapto-1,2,4-triazole, a melting point of >300 °C is reported. |

| Boiling Point | Decomposes before boiling | Not experimentally determined; expected to decompose at high temperatures. |

| Solubility | Soluble in DMSO, hot water, and acetic acid. | Qualitative data for the related compound isocytosine (an isomer) suggests solubility in polar protic and aprotic solvents.[2] Specific quantitative solubility data for this compound in various solvents is not available in the reviewed literature. |

| pKa (Dissociation Constant) | 7.56 (acidic), 1.8 (basic) | IUPAC Digitized pKa Dataset via PubChem[1] |

Biological Context: Fyn Tyrosine Kinase Inhibition

Derivatives of this compound have been identified as inhibitors of Fyn, a member of the Src family of non-receptor tyrosine kinases. Fyn is involved in a multitude of cellular signaling pathways, and its dysregulation is linked to various diseases. The following diagram illustrates a simplified overview of the Fyn signaling pathway, highlighting its activation and downstream effects, which can be modulated by inhibitors based on the this compound scaffold.

Caption: Fyn kinase signaling pathway and its inhibition by this compound derivatives.

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of solid organic compounds are provided below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

Workflow Diagram:

Caption: Workflow for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding the crystalline solid with a mortar and pestle.

-

Capillary Tube Loading: Take a capillary tube sealed at one end. Press the open end into the powdered sample until a small amount of the solid enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until the packed sample height is approximately 2-3 mm.[3]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Determination of Melting Range:

-

If the approximate melting point is unknown, a preliminary rapid heating (10-20 °C/min) can be performed to get a rough estimate.

-

For an accurate measurement, start heating at a rate of about 10-15 °C below the expected melting point.

-

When the temperature is about 5 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[4]

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Assessment

This protocol outlines a qualitative method to assess the solubility of an organic compound in various solvents.

Workflow Diagram:

Caption: Workflow for the qualitative assessment of solubility.

Methodology:

-

Sample and Solvent Preparation: Place approximately 10 mg of this compound into a small test tube.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone) to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 1-2 minutes to ensure thorough mixing.[5]

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Slightly Soluble: A small portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to determine if solubility increases with temperature. Note any changes upon cooling.

-

pH-Dependent Solubility: To assess solubility in acidic or basic aqueous solutions, use 5% HCl and 5% NaOH solutions as the solvents, following the same procedure. Changes in solubility compared to water can indicate the presence of basic or acidic functional groups.

-

Reporting: Record the solubility as soluble, slightly soluble, or insoluble for each solvent tested at the specified temperature.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of this compound. While experimental data for some properties remain limited, the provided computed values and general experimental protocols offer a strong foundation for researchers and drug development professionals working with this important heterocyclic scaffold. The visualization of its role as a Fyn kinase inhibitor highlights its therapeutic potential and provides a rationale for further investigation and development of its derivatives.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-amino-1,2,4-triazin-5(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-amino-1,2,4-triazin-5(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details the key experimental and computational methods used to determine its molecular structure, presents spectroscopic and crystallographic data in a clear, comparative format, and outlines a plausible synthetic pathway. Furthermore, it explores the biological context of this scaffold as a precursor for potent enzyme inhibitors.

Spectroscopic and Crystallographic Characterization

The definitive structure of this compound (also known as 6-azaisocytosine) has been established through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | |||

| H (on C6) | ~7.0 - 7.5 | Singlet | The exact shift is dependent on solvent and concentration. |

| NH₂ | ~6.5 - 7.5 | Broad Singlet | Exchangeable with D₂O. |

| NH (ring) | ~10.0 - 11.0 | Broad Singlet | Exchangeable with D₂O. Position can vary significantly. |

| ¹³C | |||

| C3 | ~155 - 160 | - | Carbon bearing the amino group. |

| C5 | ~160 - 165 | - | Carbonyl carbon. |

| C6 | ~140 - 145 | - | Methine carbon in the triazine ring. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, N₂, and CO, which is characteristic of heterocyclic compounds.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Relative Abundance |

| 112 | [M]⁺ | High |

| 84 | [M - CO]⁺ | Moderate |

| 69 | [M - HNCO]⁺ | Moderate |

| 55 | [M - CO - HCN]⁺ | Low |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 192431.[1] Computational studies have also been conducted to determine the most stable tautomeric form, confirming that the 2H-one tautomer is the most predominant.

Table 3: Key Crystallographic Data for this compound (CCDC 192431)

| Parameter | Value |

| Chemical Formula | C₃H₄N₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2926(15) |

| b (Å) | 14.456(2) |

| c (Å) | 11.436(2) |

| α (°) | 90 |

| β (°) | 105.30(2) |

| γ (°) | 90 |

| Volume (ų) | 1162.9(4) |

Experimental Protocols

Synthesis of this compound

Protocol:

-

Condensation: Semicarbazide hydrochloride and glyoxylic acid are reacted in the presence of a base, such as sodium acetate, in an aqueous or alcoholic solvent. The reaction mixture is typically stirred at room temperature.

-

Cyclization: The intermediate product from the condensation step is then heated, often in the same reaction vessel, to induce cyclization and form the triazinone ring.

-

Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent, such as water or ethanol.

Biological Relevance and Signaling Pathway

Derivatives of 3-amino-1,2,4-triazine have emerged as potent inhibitors of various protein kinases, including Pyruvate Dehydrogenase Kinase 1 (PDK1).[2][3] PDK1 is a master regulator in the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[4] Dysregulation of this pathway is a hallmark of many cancers.

The diagram illustrates that upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger. PIP3 recruits both PDK1 and AKT to the cell membrane, facilitating the phosphorylation and activation of AKT by PDK1. Activated AKT then modulates the activity of numerous downstream targets to promote cell survival and proliferation. 3-amino-1,2,4-triazine-based inhibitors can block this pathway by targeting the ATP-binding site of PDK1, thereby preventing the activation of AKT and inducing apoptosis in cancer cells.

Conclusion

The structural elucidation of this compound is well-established through a combination of powerful analytical techniques. Its core structure serves as a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. Further research into the synthesis and biological evaluation of novel derivatives is warranted to explore their full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Biological Significance of 3-amino-1,2,4-triazin-5(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-amino-1,2,4-triazin-5(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details established synthetic routes, provides exemplary experimental protocols, and presents key quantitative data. Furthermore, it elucidates the role of 3-amino-1,2,4-triazine derivatives as inhibitors of the Pyruvate Dehydrogenase Kinase (PDK) signaling pathway, a critical target in cancer metabolism.

Core Synthetic Strategies

The synthesis of the this compound core predominantly relies on the cyclocondensation of key precursors with α-dicarbonyl or related compounds. The two most prevalent and versatile starting materials are aminoguanidine and thiosemicarbazide.

1.1. Synthesis from Aminoguanidine

A primary and efficient route involves the reaction of aminoguanidine with an α-keto acid. The aminoguanidine acts as a dinucleophile, reacting with the two electrophilic carbonyl centers of the α-keto acid to form the triazine ring. This method is widely applicable and allows for substitution on the triazine ring by selecting the appropriate α-keto acid. The classical synthesis involves the acylation of aminoguanidine at its hydrazino moiety, followed by cyclization with an alkali to yield the 3-amino-5-substituted-1,2,4-triazole.[1] Microwave-assisted synthesis has also been employed to accelerate the direct condensation of carboxylic acids with aminoguanidine bicarbonate, offering an eco-friendly alternative.[2]

1.2. Synthesis from Thiosemicarbazide

An alternative and common pathway utilizes thiosemicarbazide as the nitrogen-rich backbone. This route typically involves a two-step process. First, the thiosemicarbazide is condensed with an α-keto acid or a related dicarbonyl compound to form a thiosemicarbazone intermediate. Subsequently, this intermediate undergoes oxidative cyclization to yield the 3-thioxo-1,2,4-triazin-5-one derivative.[3][4] The 3-thioxo group can then be converted to the 3-amino group through various chemical transformations if required.

Experimental Protocols

The following protocols are representative examples of the synthesis of 3-amino-1,2,4-triazine derivatives.

2.1. General Procedure for the Synthesis of 5-Substituted 3-Amino-1,2,4-triazines from Aminoguanidine

This procedure illustrates the condensation of a ketoaminal with aminoguanidine to achieve a regioselective synthesis.[5]

-

Preparation of the Ketoaminal: An α,α-dibromoketone is treated with an excess of morpholine to yield the corresponding ketoaminal.

-

Condensation with Aminoguanidine: The ketoaminal is then condensed with aminoguanidine in methanol in the presence of acetic acid.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 5-substituted-3-amino-1,2,4-triazine with high regioselectivity.[5]

2.2. Synthesis of 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one from Thiosemicarbazide

This protocol details the synthesis of a 3-thioxo derivative, which can be a precursor to the 3-amino analogue.[3]

-

Formation of Thiosemicarbazone: (E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid is refluxed with thiosemicarbazide in a mixture of ethanol and sodium acetate to produce the corresponding thiosemicarbazone.

-

Cyclization: The isolated thiosemicarbazone is then boiled in ethanol with potassium carbonate to induce ring closure.

-

Work-up and Purification: The reaction mixture is cooled and poured onto an ice-HCl mixture. The resulting solid is filtered off and recrystallized from ethanol to yield the 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.[3]

Quantitative Data

The following tables summarize key quantitative data for representative 3-amino-1,2,4-triazine derivatives and their precursors.

Table 1: Reaction Yields and Physical Properties

| Compound | Starting Materials | Synthetic Route | Yield (%) | Melting Point (°C) | Reference |

| 3-amino-1,2,4-triazole | Aminoguanidine bicarbonate, Formic acid | Cyclization | 95-97 | 152-156 | [6] |

| 1-phenyl-3-amino-1,2,4-triazole | 1-phenylthiourea, Hydrazine | Convergent synthesis | 66 | - | [7] |

| 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | (E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid, Thiosemicarbazide | Condensation and cyclization | 65 | 190-192 | [3] |

| 5-substituted-3-amino-1,2,4-triazines | α,α-dibromoketones, Aminoguanidine | Ketoaminal condensation | 45-76 | - | [5] |

Table 2: Biological Activity of 3-Amino-1,2,4-triazine Derivatives as PDK1 Inhibitors

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 3-amino-1,2,4-triazine derivatives | Pancreatic Ductal Adenocarcinoma (PDAC) | Low micromolar | [8] |

| Indolyl-1,2,4-triazine derivatives | PDK1 isoform | 0.04 - 0.33 | [9] |

Visualization of the PDK1 Signaling Pathway and Inhibition

Derivatives of 3-amino-1,2,4-triazine have emerged as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer cell metabolism.[8][10][11] PDK1 phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC), thereby shunting glucose metabolism away from the efficient tricarboxylic acid (TCA) cycle and towards aerobic glycolysis (the Warburg effect). This metabolic switch is a hallmark of many aggressive cancers.

The following diagrams illustrate the PDK1 signaling pathway and the mechanism of its inhibition by 3-amino-1,2,4-triazine derivatives.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. mdpi.com [mdpi.com]

- 3. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. research.unipd.it [research.unipd.it]

- 10. [PDF] Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma | Semantic Scholar [semanticscholar.org]

- 11. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of 3-amino-1,2,4-triazin-5(2H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1,2,4-triazin-5(2H)-one core scaffold has emerged as a privileged structure in medicinal chemistry, serving as a template for the development of potent and selective inhibitors of key signaling proteins implicated in a range of pathologies, from oncology to neurodegenerative diseases. While the parent compound is considered a lead structure with broad biological potential, including antibacterial, antifungal, antiviral, and antitumor activities, detailed mechanistic insights have primarily been elucidated through the study of its derivatives.[1] This technical guide provides an in-depth exploration of the predominant mechanisms of action identified for derivatives of this compound, with a focus on their roles as inhibitors of Fyn tyrosine kinase and Pyruvate Dehydrogenase Kinase 1 (PDK1).

Inhibition of Fyn Tyrosine Kinase

A significant area of research has focused on the development of this compound derivatives as inhibitors of Fyn, a member of the Src family of non-receptor tyrosine kinases. Fyn is a crucial mediator in various cellular processes, including cell growth, adhesion, and motility, and its dysregulation has been linked to the progression of cancer and the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

A notable derivative, 3-(benzo[d][1][2]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6) , was identified as a micromolar inhibitor of Fyn.[3] Further optimization of this scaffold led to the discovery of even more potent inhibitors.[3]

Quantitative Data: Fyn Inhibition

| Compound | Target | IC50 (µM) | Reference |

| 3-(benzo[d][1][2]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6) | Fyn Kinase | 4.8 | [3] |

| Derivative 3 (structure proprietary) | Fyn Kinase | 0.76 | [3] |

Fyn Kinase Signaling Pathway

The following diagram illustrates the central role of Fyn in cellular signaling and the point of intervention for this compound derivatives.

Experimental Protocol: Fyn Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of this compound derivatives against Fyn kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against Fyn kinase.

Materials:

-

Recombinant human Fyn kinase

-

Poly(Glu4, Tyr1) synthetic peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase-Glo® Luminescent Kinase Assay kit

-

Tris buffer (40 mM, pH 7.5)

-

Magnesium chloride (MgCl2, 20 mM)

-

Dithiothreitol (DTT, 0.05 mM)

-

Test compounds dissolved in DMSO

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture Preparation: In each well of a 384-well plate, add the following in order:

-

5 µL of test compound dilution (or DMSO for control).

-

10 µL of Poly(Glu4, Tyr1) substrate solution (1 µg/µL).

-

10 µL of ATP solution (20 µM).

-

-

Enzyme Addition: Initiate the kinase reaction by adding 25 µL of Fyn kinase solution (36-48 ng/well) to each well. The final volume should be 50 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Luminescence Detection: Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1)

Derivatives of 3-amino-1,2,4-triazine have also been identified as potent and selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1).[4][5] PDK1 is a key enzyme in cellular metabolism, particularly in cancer cells, where it plays a crucial role in the Warburg effect by inhibiting the Pyruvate Dehydrogenase Complex (PDC) and shifting glucose metabolism from oxidative phosphorylation to aerobic glycolysis.[4] Inhibition of PDK1 can reverse this metabolic switch, leading to apoptosis in cancer cells.

A library of 3-amino-1,2,4-triazine derivatives has demonstrated significant inhibitory activity against PDK1, with several compounds exhibiting sub-micromolar to nanomolar potency.[6]

Quantitative Data: PDK1 Inhibition and Cellular Activity

| Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| Derivative 5i | PDK1 | 0.01 - 0.1 | PSN-1 | Low micromolar | [6] |

| Derivative 5k | PDK1 | 0.01 - 0.1 | PSN-1 | Low micromolar | [6] |

| Derivative 5l | PDK1 | 0.01 - 0.1 | PSN-1 | Low micromolar | [6] |

| Derivative 5w | PDK1 | 0.01 - 0.1 | PSN-1 | Low micromolar | [6] |

| Derivative 6h | PDK1 | 0.01 - 0.1 | PSN-1 | Low micromolar | [6] |

| Derivative 6j | PDK1 | 0.01 - 0.1 | PSN-1 | Low micromolar | [6] |

| Derivative 6s | PDK1 | 0.01 - 0.1 | PSN-1 | Low micromolar | [6] |

PDK1 Signaling Pathway in Cancer Metabolism

The diagram below illustrates the role of PDK1 in cancer cell metabolism and the impact of its inhibition by 3-amino-1,2,4-triazine derivatives.

Experimental Protocol: PDK1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of PDK1 inhibitory activity using a luminescence-based assay.

Objective: To measure the IC50 of test compounds against PDK1.

Materials:

-

Recombinant human PDK1 enzyme

-

PDC E1 alpha subunit peptide substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase buffer

-

Test compounds in DMSO

-

384-well white plates

Procedure:

-

Compound Plating: Dispense test compounds at various concentrations into the wells of a 384-well plate. Include no-enzyme and no-compound controls.

-

Enzyme and Substrate Addition: Add a mixture of PDK1 enzyme and the substrate peptide to each well.

-

Reaction Initiation: Start the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Signal Measurement: Measure the luminescence of each well using a plate reader. The amount of light generated is proportional to the amount of ADP formed and thus reflects the kinase activity.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition versus the log of the compound concentration.

Experimental Workflow: From Hit Identification to Cellular Effects

The following diagram outlines a typical workflow for the discovery and characterization of this compound derivatives as kinase inhibitors.

Conclusion

The this compound scaffold has proven to be a versatile starting point for the development of highly specific and potent inhibitors of key kinases involved in cancer and other diseases. The detailed investigation of its derivatives has unveiled at least two distinct and clinically relevant mechanisms of action: the inhibition of the Fyn tyrosine kinase and the modulation of cancer metabolism through the inhibition of PDK1. The data and protocols presented in this guide underscore the importance of this chemical class and provide a framework for the continued exploration and development of novel therapeutics based on the this compound core. Further research into other potential targets of this scaffold is warranted and may reveal additional therapeutic opportunities.

References

- 1. PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FYN - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Binding investigation and preliminary optimisation of the this compound core for the development of new Fyn inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

The Expanding Therapeutic Landscape of 3-Amino-1,2,4-triazin-5(2H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1,2,4-triazin-5(2H)-one core is a privileged scaffold in medicinal chemistry, underpinning a diverse array of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| VS6 | 3-(benzo[d][1][2]dioxol-5-ylamino)-6-methyl- | A549 (Lung) | 145.0 | [1] |

| MDA-MB-231 (Breast) | 198.2 | [1] | ||

| Compound 3 | 3-(cyclohexylamino)-6-methyl- | A549 (Lung) | 35 | [1] |

| MDA-MB-231 (Breast) | 101 | [1] | ||

| Compound 5i | 5,6-di(5-methoxy-1H-indol-3-yl)- | PSN-1 (Pancreatic) | 0.01-0.1 | [3] |

| Various | 5,6-di(1H-indol-3-yl)- | PSN-1 (Pancreatic) | 0.01-0.1 | [3] |

| BxPC-3 (Pancreatic) | >10 | [3] |

Experimental Protocols for Anticancer Activity Assessment

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

This protocol details the detection of apoptosis induced by the derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[4][5][6][7]

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours. Include both untreated and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Enzyme Inhibitory Activity

A significant mechanism underlying the anticancer activity of these triazinone derivatives is their ability to inhibit specific protein kinases that are crucial for cancer cell signaling.

Fyn Kinase Inhibition

Fyn, a member of the Src family of non-receptor tyrosine kinases, is implicated in cancer progression and metastasis.

| Compound ID | Substitution Pattern | Fyn Kinase IC50 (µM) | Reference |

| VS6 | 3-(benzo[d][1][2]dioxol-5-ylamino)-6-methyl- | 4.8 | [1][8] |

| Compound 3 | 3-(cyclohexylamino)-6-methyl- | 0.76 | [1][8] |

Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition

PDK1 is a master kinase that plays a central role in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer.

| Compound ID | Substitution Pattern | PDK1 IC50 (µM) | Reference |

| Various | 5,6-di(1H-indol-3-yl)- | 0.01 - 0.1 | [3] |

Experimental Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against Fyn kinase and PDK1.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the specific substrate peptide for the kinase, and the test compound at various concentrations.

-

Enzyme Addition: Add the purified recombinant Fyn or PDK1 enzyme to initiate the reaction.

-

ATP Addition: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for the specific kinase.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.

-

Fluorescence-based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity

Certain this compound derivatives have also shown promising activity against various bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the zone of inhibition data for representative compounds against selected microorganisms.

| Compound ID | Microbial Strain | Zone of Inhibition (mm) | Reference |

| Benzil Benzamide Hydrazone Derivative | Klebsiella spp. | (Data not specified) | [9] |

| Clostridium spp. | (Data not specified) | [9] |

Note: Specific quantitative data on the zone of inhibition for a broad range of this compound derivatives is limited in the currently available literature. The reference indicates activity but does not provide specific measurements in the abstract.

Experimental Protocol for Antimicrobial Screening (Disc Diffusion Method)

This protocol describes a standard method for evaluating the antimicrobial activity of the synthesized compounds.[9]

-

Microbial Culture Preparation: Prepare a fresh inoculum of the test microorganisms (bacteria or fungi) in a suitable broth and adjust the turbidity to match the 0.5 McFarland standard.

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Disc Application: Prepare sterile paper discs (6 mm in diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate.

-

Disc Placement: Place the impregnated discs on the surface of the inoculated agar plates. Include a negative control disc (solvent only) and a positive control disc (a standard antibiotic or antifungal drug).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for the evaluation of this compound derivatives.

References

- 1. Binding investigation and preliminary optimisation of the this compound core for the development of new Fyn inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 7. biocompare.com [biocompare.com]

- 8. researchgate.net [researchgate.net]

- 9. ctppc.org [ctppc.org]

The Emergence of 3-amino-1,2,4-triazin-5(2H)-one as a Versatile Lead Compound in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 3-amino-1,2,4-triazin-5(2H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have emerged as promising lead compounds for the development of novel therapeutics targeting a variety of diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of key derivatives, with a focus on their potential as kinase and enzyme inhibitors.

Core Chemical Structure and Properties

The foundational structure of this compound is a six-membered heterocyclic ring containing three nitrogen atoms. This core can be readily functionalized at various positions to modulate its physicochemical properties and biological activity.

Therapeutic Targets and Lead Compounds

Derivatives of this compound have shown significant inhibitory activity against several key therapeutic targets. This section details the lead compounds and their associated quantitative data.

Fyn Tyrosine Kinase Inhibitors

Fyn kinase, a member of the Src family of kinases, is implicated in the signaling pathways of various cancers and neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] Inhibition of Fyn is a promising therapeutic strategy.

A notable lead compound, VS6 (3-(benzo[d][1][3]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one) , demonstrated micromolar inhibition of Fyn.[1][2] Through computational modeling and subsequent optimization, a derivative with a six-fold increase in activity was identified.[1][2]

Table 1: Fyn Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Substitution Pattern | Target | IC50 (µM) |

| VS6 | 3-(benzo[d][1][3]dioxol-5-ylamino)-6-methyl- | Fyn Kinase | 4.8[1][2] |

| Compound 3 | 3-(cyclohexylamino)-6-methyl- | Fyn Kinase | 0.76[1][2] |

Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors

PDK1 is a key regulator of glucose metabolism and is overexpressed in several cancers, including pancreatic ductal adenocarcinoma (PDAC).[4][5] Derivatives of 3-amino-1,2,4-triazine have been developed as potent and selective PDK1 inhibitors.

Table 2: PDK1 Inhibitory Activity of 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine Derivatives

| Compound ID | Substitution Pattern | Target | IC50 (µM) |

| Series 5a-ab, 6h-ab | 5,6-di(1H-indol-3-yl)- with various substitutions on the indole rings | PDK1 | 0.01 - 0.1[4] |

D-Amino Acid Oxidase (DAAO) Inhibitors

DAAO is an enzyme involved in the metabolism of D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO is a potential therapeutic approach for schizophrenia.[6][7] Derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, a related triazine scaffold, have shown potent DAAO inhibitory activity.

Table 3: DAAO Inhibitory Activity of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

| Compound ID | Substitution Pattern on N2 | Target | IC50 (nM) |

| Compound 11h | Naphthalen-1-ylmethyl | DAAO | 50[8] |

| Compound 11e | Phenethyl | DAAO | 70[8] |

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound derivatives are achieved through the modulation of specific signaling pathways.

Fyn Kinase Signaling in Neurodegeneration

In neurodegenerative diseases, Fyn kinase is involved in pathways leading to synaptic dysfunction and neuronal cell death. Inhibition of Fyn by triazine derivatives can disrupt these pathological processes.

Caption: Fyn Kinase Signaling Pathway in Neurodegeneration.

PDK1 Signaling in Pancreatic Cancer

In pancreatic cancer, the KRAS-PI3K-PDK1 signaling axis is crucial for tumor initiation and maintenance.[3][9] PDK1 inhibitors based on the triazine scaffold can block this pathway, leading to cancer cell death.[4][5]

Caption: PDK1 Signaling Pathway in Pancreatic Cancer.

Experimental Protocols

This section provides detailed methodologies for the synthesis of lead compounds and key biological assays.

General Synthesis of 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amines

The synthesis of these PDK1 inhibitors follows a multi-step procedure.[4]

Step 1: N-methylation of Indoles (if required)

-

To a solution of the substituted indole in toluene, add potassium tert-butoxide and TDA-1.

-

Stir the mixture at room temperature for 1-24 hours.

-

Add methyl iodide and continue stirring at room temperature for 1-2 hours.

-

Work up the reaction to yield the N-methylated indole.

Step 2: Synthesis of Indol-3-yl(oxo)acetyl chloride

-

To a solution of the N-methylated indole in diethyl ether at 0 °C, add oxalyl chloride.

-

Stir the mixture for 3 hours at 0 °C, then for 1 hour at room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

Step 3: Friedel-Crafts Acylation

-

To a solution of another indole derivative and aluminum trichloride in a 2:1 mixture of DCM/heptane, add the indol-3-yl(oxo)acetyl chloride.

-

Stir the reaction at room temperature for 2 hours.

-

Purify the product by chromatography.

Step 4: Cyclization to form the 1,2,4-triazine ring

-

Reflux a mixture of the product from Step 3 and aminoguanidine bicarbonate in n-butanol for 3 hours.

-

Cool the reaction mixture and collect the precipitate by filtration.

-

Recrystallize the crude product to obtain the final 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine.

Synthesis of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

These DAAO inhibitors are synthesized from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione.[8][10]

Step 1: N2-Alkylation

-

Treat 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione with an appropriate alkyl halide in the presence of bis(trimethylsilyl)acetamide (BSA).

-

This selectively alkylates the N2 position of the triazine ring.

Step 2: Substitution of the Bromo Group

-

React the N2-alkylated product with benzyl alcohol in the presence of potassium carbonate.

-

This replaces the 6-bromo group with a benzyloxy group.

Step 3: Deprotection

-

Remove the benzyl group via catalytic hydrogenation or by using boron tribromide to yield the final 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a general protocol for measuring the inhibitory activity of compounds against kinases like Fyn and PDK1.[1][11]

-

Reagent Preparation:

-

Dilute the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

-

Add 2 µl of the diluted kinase.

-

Add 2 µl of the substrate/ATP mixture to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Generation:

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate IC50 values from the dose-response curves.

-

Experimental and Drug Discovery Workflow

The development of this compound derivatives as lead compounds typically follows a structured workflow from initial screening to lead optimization.

Caption: Drug Discovery Workflow for Triazine Derivatives.

Conclusion

The this compound scaffold represents a highly adaptable and promising starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and selective inhibition of key targets in oncology and neurobiology. The synthetic accessibility and the potential for diverse functionalization make this core an attractive platform for further lead discovery and optimization efforts. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this important class of compounds.

References

- 1. promega.com [promega.com]

- 2. Fyn Kinase Activity and Its Role in Neurodegenerative Disease Pathology: a Potential Universal Target? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Phosphoinositide 3-Kinase Signaling Pathway in Pancreatic Ductal Adenocarcinoma Progression, Pathogenesis, and Therapeutics [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. promega.es [promega.es]

- 6. Targeting PI3K/AKT/mTOR Signaling Pathway in Pancreatic Cancer: From Molecular to Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Emerging role of the KRAS-PDK1 axis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDK1 Kinase Enzyme System Application Note [promega.com]

The Therapeutic Potential of 3-amino-1,2,4-triazin-5(2H)-one: A Technical Guide for Drug Development Professionals

Introduction: The 3-amino-1,2,4-triazin-5(2H)-one core scaffold is a promising pharmacophore that has demonstrated a wide spectrum of biological activities, including antitumor, antiviral, antibacterial, and antifungal properties.[1][2] This technical guide provides an in-depth overview of the therapeutic applications of derivatives based on this scaffold, with a particular focus on their roles as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Fyn tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, signaling pathways, and detailed experimental methodologies to facilitate further investigation and development in this area.

I. Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1) in Cancer Metabolism

Derivatives of this compound have emerged as potent and selective inhibitors of PDK1, a key enzyme in cancer cell metabolism.[3][4] PDKs are serine/threonine kinases that phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), thereby blocking the conversion of pyruvate to acetyl-CoA and promoting a shift to aerobic glycolysis, a phenomenon known as the Warburg effect.[2][5] This metabolic reprogramming is a hallmark of many aggressive cancers, including pancreatic ductal adenocarcinoma (PDAC).[3][6] By inhibiting PDK1, these triazine derivatives can reverse the Warburg effect, leading to metabolic and redox impairment in cancer cells and ultimately triggering apoptotic cell death.[3][7]

Signaling Pathway: The PDK/PDH Axis in Cancer

The following diagram illustrates the central role of the PDK/PDH axis in cancer metabolism and the mechanism of action for this compound derivatives.

Quantitative Data: PDK1 Inhibition and Cytotoxicity

A library of 3-amino-1,2,4-triazine derivatives has been synthesized and evaluated for their inhibitory activity against PDK isoforms and their cytotoxic effects on human pancreatic cancer cell lines.[6][7][8] The data highlights several compounds with sub-micromolar to nanomolar IC50 values against PDK1, significantly outperforming reference inhibitors.[6]

| Compound | PDK1 IC50 (µM) | PDK2 (% inh @ 1.5 µM) | PDK3 (% inh @ 1.5 µM) | PDK4 (% inh @ 1.5 µM) | PSN-1 (KRAS-mutant) Cytotoxicity IC50 (µM) | BxPC-3 (KRAS-wt) Cytotoxicity IC50 (µM) | Reference |

| 5i | 0.01 | Low | Partial | High | 1.5 | >50 | [6][7] |

| 5k | 0.08 | Low | Partial | High | 2.3 | >50 | [6][7] |

| 5l | 0.05 | Low | Partial | High | 1.8 | >50 | [6][7] |

| 5w | 0.10 | Low | Partial | High | 3.1 | >50 | [6][7] |

| 6h | 0.09 | Low | Partial | High | 2.5 | >50 | [6][7] |

| 6j | 0.04 | Low | Partial | High | 1.9 | >50 | [6][7] |

| 6s | 0.07 | Low | Partial | High | 2.2 | >50 | [6][7] |

| DAP | >10 | - | - | - | 78.2 | 87.4 | [6] |

| DCA | >10 | - | - | - | >100 | >100 | [6] |

II. Inhibition of Fyn Tyrosine Kinase in Cancer and Neurodegenerative Diseases

The this compound scaffold has also been utilized to develop inhibitors of Fyn, a member of the Src family of non-receptor tyrosine kinases.[9][10] Fyn kinase is implicated in a multitude of cellular processes, including cell growth, adhesion, and motility.[10] Its overexpression and hyperactivity are linked to the progression of various cancers, such as prostate, breast, and pancreatic cancer, as well as neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[9][11] Inhibition of Fyn represents a promising therapeutic strategy for these conditions.

Signaling Pathway: Fyn Kinase in Cancer Proliferation

The diagram below outlines a simplified signaling cascade involving Fyn kinase and its downstream effectors that contribute to cancer cell proliferation.

Quantitative Data: Fyn Kinase Inhibition and Antiproliferative Activity

A hit compound, VS6, bearing the this compound scaffold, was identified with micromolar inhibitory activity against Fyn. Subsequent optimization led to the development of compound 3, which exhibited a six-fold increase in potency.[9][12]

| Compound | Fyn Kinase IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| VS6 | 4.8 | - | - | [9][12] |

| Compound 3 | 0.76 | MCF-7 (Breast) | 35 | [9][12] |

| A549 (Lung) | 101 | [9][12] | ||

| PC-3 (Prostate) | 54 | [9][12] | ||

| PP2 (Reference) | - | MCF-7 (Breast) | 14 | [9][12] |

| A549 (Lung) | 28 | [9][12] | ||

| PC-3 (Prostate) | 19 | [9][12] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers, and specific parameters may require optimization based on the experimental setup.

A. Synthesis of 3-amino-1,2,4-triazine Derivatives

The synthesis of 3-amino-1,2,4-triazine derivatives generally follows a common procedure involving the reaction of α-diketones with aminoguanidine bicarbonate.[13]

Protocol:

-

α-Diketone Synthesis: To a solution of the appropriate indole derivatives in a suitable solvent (e.g., DCM/Heptane), add a Lewis acid catalyst (e.g., AlCl3). Add oxalyl chloride dropwise at 0°C and allow the reaction to warm to room temperature for 2 hours.[13]

-

Cyclocondensation: To the synthesized α-diketone in n-butanol, add aminoguanidine bicarbonate. Reflux the mixture for approximately 3 hours.[13]

-

Purification: After cooling, the product can be purified by filtration and recrystallization or column chromatography to yield the final 3-amino-1,2,4-triazine derivative.[13]

B. In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. This protocol is adapted for both PDK1 and Fyn kinase.

Materials:

-

Kinase (PDK1 or Fyn A)

-

Substrate (e.g., PDKtide for PDK1, Poly(Glu,Tyr) for Fyn A)

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9][14]

-

ATP solution

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

384-well white plates

Protocol:

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).[14]

-

Add 2 µL of kinase solution (enzyme concentration to be determined empirically).[14]

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.[14]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[14]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9][14]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[9][14]

-

Data Acquisition: Record luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

C. Cell Viability Assay (MTT)

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of compounds.

Materials:

-

Cancer cell lines (e.g., PSN-1, BxPC-3)

-

Complete cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[1]

-

Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[1]

D. In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of a PDK1 inhibitor.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cells (e.g., PSN-1)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Tumor Inoculation: Subcutaneously inject approximately 5 x 10^6 cancer cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a set duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the efficacy of the compound.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. ulab360.com [ulab360.com]

- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 6. Essential role of PDK1 in regulating cell size and development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. FYN A Kinase Enzyme System Application Note [promega.com]

- 11. kinaselogistics.com [kinaselogistics.com]

- 12. ulab360.com [ulab360.com]

- 13. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

In-Depth Technical Guide: 3-amino-1,2,4-triazin-5(2H)-one (CAS: 1121-90-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1,2,4-triazin-5(2H)-one, also known by its synonym 6-azaisocytosine, is a heterocyclic organic compound belonging to the triazine class.[1] Its chemical structure serves as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical data, biological activity with a focus on its role as a kinase inhibitor, and relevant experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 1121-90-0 | [2] |

| Molecular Formula | C₃H₄N₄O | [2] |

| Molecular Weight | 112.09 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-Azaisocytosine, Aminotriazinone | [2] |

| XLogP3 | -1.2 | [2] |

| Melting Point | Not available for this specific tautomer. A related compound, 3-amino-1,2,4-triazine, has a melting point of 174-177 °C. | |

| Crystal Structure | The crystal structure has been determined and is available from the Cambridge Crystallographic Data Centre (CCDC). | [2] |

| CCDC Number | 192431 | [2] |

Synthesis

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, a general approach for the synthesis of related 1,2,4-triazine derivatives involves the condensation of a-keto acids or their esters with aminoguanidines. A plausible synthetic route is outlined below.

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of glyoxylic acid in a suitable solvent (e.g., ethanol or water), an equimolar amount of an aminoguanidine salt (e.g., bicarbonate or hydrochloride) is added.

-

Condensation: The reaction mixture is stirred at room temperature or gentle heating to facilitate the formation of the condensation intermediate.

-

Cyclization: The intermediate is then cyclized to the triazine ring. This step may require heating and/or the presence of a mild acid or base catalyst.

-

Isolation and Purification: The product, this compound, would precipitate out of the reaction mixture upon cooling or after adjusting the pH. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Analytical Data

The structural characterization of this compound relies on standard analytical techniques.

| Analytical Technique | Data |